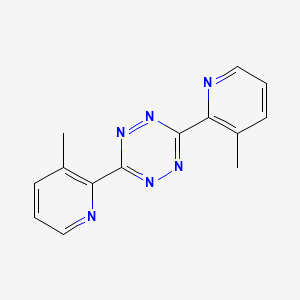
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- is a heterocyclic compound with the molecular formula C12H8N6. This compound is known for its unique structure, which includes a tetrazine ring substituted with two 3-methyl-2-pyridinyl groups. It is a red to dark red crystalline solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide .
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions to form the corresponding imidazole derivative. This intermediate is then subjected to neutralization and heating to yield the desired tetrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted tetrazines[][3].
Common reagents used in these reactions include copper(II) salts, enamine derivatives, and cyclic ketones. The major products formed from these reactions are often pyridazine and pyridyl derivatives .
Scientific Research Applications
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- exerts its effects involves its ability to act as an electron-deficient diene in the inverse electron demand Diels-Alder reaction. This reaction mechanism allows it to form stable adducts with electron-rich dienophiles, making it a valuable tool in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, facilitating their detection or modification .
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- can be compared with other similar compounds such as:
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Contains methylthio groups instead of pyridinyl groups.
3,6-Dimethyl-1,2,4,5-tetrazine: Substituted with methyl groups instead of pyridinyl groups.
The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
CAS No. |
628732-65-0 |
|---|---|
Molecular Formula |
C14H12N6 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
3,6-bis(3-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3 |
InChI Key |
NNEXMQHFVWHKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NN=C(N=N2)C3=C(C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


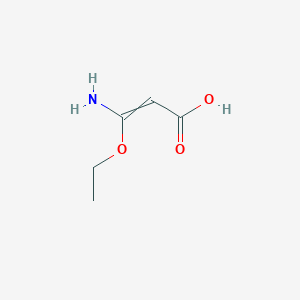
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)

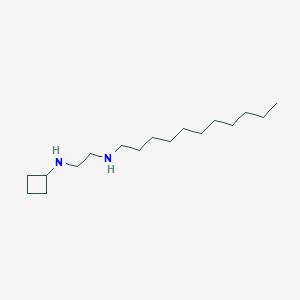
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
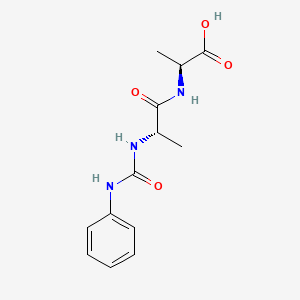
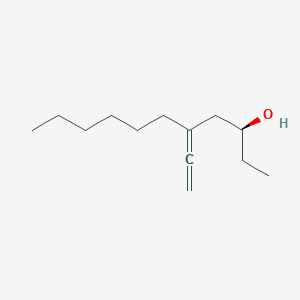
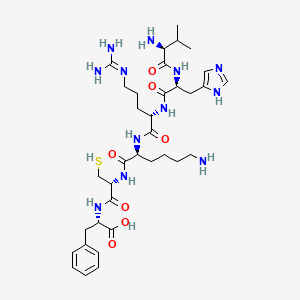
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
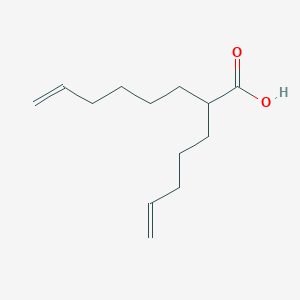

![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
